2,6-Bis(chloromethyl)pyridine

Catalog No.
S583222
CAS No.
3099-28-3
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(chloromethyl)pyridine

CAS Number

3099-28-3

Product Name

2,6-Bis(chloromethyl)pyridine

IUPAC Name

2,6-bis(chloromethyl)pyridine

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2

InChI Key

IWQNFYRJSVJWQA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CCl)CCl

Synonyms

2,6-bis(chloromethyl)pyridine

Canonical SMILES

C1=CC(=NC(=C1)CCl)CCl

The exact mass of the compound 2,6-Bis(chloromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244982. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Bis(chloromethyl)pyridine (CAS 3099-28-3) is a highly versatile, symmetrical bifunctional building block widely utilized in coordination chemistry, supramolecular chemistry, and organometallic catalyst design. Featuring two reactive benzylic-type chloromethyl groups flanking a rigid, nitrogen-donating pyridine core, it serves as an ideal precursor for the synthesis of pincer ligands (e.g., PNP, NNN, CNC) and macrocyclic chelators [1]. From a procurement perspective, sourcing the pre-chlorinated compound provides a stable, ready-to-use electrophile that streamlines laboratory and industrial workflows, eliminating the need to handle hazardous chlorinating agents or perform multi-step functionalizations of unactivated pyridine derivatives.

Substituting 2,6-bis(chloromethyl)pyridine with closely related analogs introduces significant workflow inefficiencies and handling risks. Attempting to use the unfunctionalized parent, 2,6-lutidine, requires a labor-intensive multi-step sequence (oxidation, esterification, reduction, and chlorination) that drastically reduces overall yield and extends time-to-target. Alternatively, substituting with 2,6-bis(hydroxymethyl)pyridine necessitates an in-house activation step using highly corrosive reagents like thionyl chloride or methanesulfonyl chloride, generating hazardous byproducts [1]. Furthermore, while the bromo-analog (2,6-bis(bromomethyl)pyridine) is more reactive, it is notoriously prone to base-catalyzed self-polymerization and degradation during macrocyclization, making the chloro-derivative the preferred choice for stable, reproducible scale-up [2].

Elimination of Hazardous Halogenation Steps in Precursor Workflows

Procuring 2,6-bis(chloromethyl)pyridine directly bypasses the need to activate 2,6-bis(hydroxymethyl)pyridine. In-house conversion of the diol to the bis-electrophile requires harsh reagents such as thionyl chloride (SOCl2) or methanesulfonyl chloride, which adds a synthetic step, generates corrosive byproducts, and requires additional extraction and purification [1]. Direct use of the bis-chloro compound allows immediate nucleophilic substitution for macrocycle or pincer ligand synthesis, streamlining the workflow.

Evidence DimensionSynthetic sequence efficiency
Target Compound Data2,6-Bis(chloromethyl)pyridine (0 activation steps, ready for direct nucleophilic substitution)
Comparator Or Baseline2,6-Bis(hydroxymethyl)pyridine (Requires 1 activation step with SOCl2/MsCl, adding labor and waste)
Quantified DifferenceEliminates 1 hazardous synthetic step and associated purification
ConditionsStandard laboratory synthesis of bis-azamacrocycles or pincer ligands

Bypassing the halogenation step reduces exposure to corrosive reagents and accelerates the production of complex chelating agents.

High-Fidelity Precursor for Chalcogen-Based Pincer Ligands

2,6-Bis(chloromethyl)pyridine serves as a highly efficient bis-electrophile for the synthesis of novel pincer ligands. For example, its reaction with phenylselenide (PhSe−) yields the first (Se,N,Se) pincer ligand, 2,6-bis((phenylseleno)methyl)pyridine, in excellent yields of 90–95%[1]. Compared to utilizing unfunctionalized 2,6-lutidine—which would require a complex multi-step functionalization sequence—the pre-chlorinated compound provides a direct, high-yielding route to advanced transition-metal complex precursors.

Evidence DimensionLigand synthesis yield and directness
Target Compound Data2,6-Bis(chloromethyl)pyridine (Yields 90-95% of target (Se,N,Se) ligand in a single step)
Comparator Or Baseline2,6-Lutidine (Requires multi-step oxidation/reduction/chlorination before ligand synthesis)
Quantified DifferenceAchieves >90% yield in a single step vs. multi-step baseline
ConditionsNucleophilic substitution with PhSeNa in ethanol

High single-step yields from the bis-chloro precursor minimize material loss when synthesizing high-value, specialized organometallic catalysts.

Stability and Efficiency in Solid-Phase Resin Workflows

The balanced reactivity and stability of 2,6-bis(chloromethyl)pyridine make it highly suitable for solid-phase synthesis of supported ligands. In the preparation of resin-bound non-symmetrical PNP-pincer ligands, the chloro-derivative successfully reacts with lithium boranyl phosphanides to yield supported complexes in high yields and purity, requiring only simple filtration and washing steps for purification [1]. This stability ensures that the electrophile does not degrade over the extended reaction times required for solid-phase polymer swelling and diffusion, a common issue with more reactive halides.

Evidence DimensionSuitability for solid-phase resin functionalization
Target Compound Data2,6-Bis(chloromethyl)pyridine (High yield and purity on resin, simple filtration)
Comparator Or BaselineHighly reactive/unstable halides (Prone to degradation during extended solid-phase reaction times)
Quantified DifferenceEnables library generation of supported PNP ligands with minimal purification
ConditionsSolid-phase synthesis using cross-linked resins and lithium boranyl phosphanides in THF

For procurement in high-throughput catalyst discovery, this compound's stability ensures high-fidelity translation from solution-phase to solid-phase combinatorial workflows.

Synthesis of Transition-Metal Pincer Ligands

The compound is a premier building block for constructing NNN, PNP, and SeNSe pincer ligands used in palladium, iridium, and ruthenium catalysis. Its stable chloromethyl groups readily undergo nucleophilic substitution with phosphines, amines, or selenides, consistently yielding high-purity ligands (often >90% yield) without the need for prior activation [1].

Solid-Phase Combinatorial Catalyst Screening

Due to its balanced reactivity and extended stability in organic solvents, this bis-electrophile is highly effective in solid-phase synthesis. It allows for the generation of resin-bound non-symmetrical ligand libraries, requiring only simple filtration and washing steps, which is critical for high-throughput catalyst discovery workflows [2].

Construction of Tetraaza Macrocycles and Cryptands

In supramolecular chemistry, the compound is utilized in 2+2 and 1+1 cyclization reactions to form rigid dipyridinophane macrocycles. Its stability under basic conditions provides a wider operational window compared to bromo-analogs, ensuring reproducible yields when reacting with tosylamides or primary amines [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3099-28-3

Wikipedia

2,6-Bis(chloromethyl)pyridine

Dates

Last modified: 08-15-2023

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